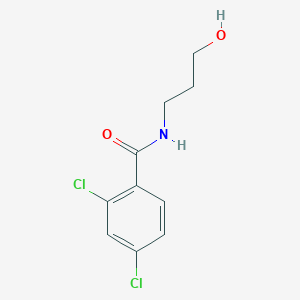
2,4-dichloro-N-(3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-hydroxypropyl)benzamide, also known as DCPB, is a chemical compound that has been extensively researched for its potential applications in various fields. DCPB is a benzamide derivative that has been synthesized using different methods. It has been found to possess several biochemical and physiological effects, making it a promising candidate for scientific research.
作用機序
2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action is not fully understood. However, it has been suggested that 2,4-dichloro-N-(3-hydroxypropyl)benzamide inhibits the activity of enzymes involved in various cellular processes, including DNA replication, RNA transcription, and protein synthesis. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase II, an enzyme that plays a critical role in RNA transcription.
Biochemical and Physiological Effects
2,4-dichloro-N-(3-hydroxypropyl)benzamide has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been found to inhibit the production of cytokines, molecules that play a critical role in the immune response. It has also been found to inhibit the production of prostaglandins, molecules that play a critical role in inflammation.
実験室実験の利点と制限
2,4-dichloro-N-(3-hydroxypropyl)benzamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been found to possess potent antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for scientific research. However, 2,4-dichloro-N-(3-hydroxypropyl)benzamide also possesses several limitations for lab experiments. It has been found to possess cytotoxic properties, making it potentially harmful to cells. 2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action is not fully understood, making it challenging to interpret its effects on cells.
将来の方向性
There are several future directions for 2,4-dichloro-N-(3-hydroxypropyl)benzamide research. One direction is to investigate its potential as a cancer therapy. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been shown to possess potent antitumor properties, making it a promising candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been found to inhibit the replication of several viruses, making it a potential candidate for the treatment of viral infections. Finally, future research could focus on elucidating 2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action, which would provide insights into its effects on cells and potential applications in various fields.
Conclusion
In conclusion, 2,4-dichloro-N-(3-hydroxypropyl)benzamide is a promising chemical compound that has been extensively researched for its potential applications in various scientific fields. 2,4-dichloro-N-(3-hydroxypropyl)benzamide possesses several biochemical and physiological effects, making it a potential candidate for cancer therapy, antiviral agent, and anti-inflammatory agent. However, 2,4-dichloro-N-(3-hydroxypropyl)benzamide also possesses several limitations for lab experiments, and its mechanism of action is not fully understood. Future research could focus on elucidating 2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action and investigating its potential applications in various fields.
合成法
2,4-dichloro-N-(3-hydroxypropyl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,4-dichlorobenzoyl chloride and 3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. Other methods include the reaction between 2,4-dichlorobenzoic acid and 3-hydroxypropylamine, and the reaction between 2,4-dichlorobenzamide and 3-chloro-1,2-propanediol.
科学的研究の応用
2,4-dichloro-N-(3-hydroxypropyl)benzamide has been extensively researched for its potential applications in various scientific fields. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of several viruses, including the influenza virus and the human immunodeficiency virus (HIV). 2,4-dichloro-N-(3-hydroxypropyl)benzamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
2,4-dichloro-N-(3-hydroxypropyl)benzamide |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.1 g/mol |
IUPAC名 |
2,4-dichloro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(9(12)6-7)10(15)13-4-1-5-14/h2-3,6,14H,1,4-5H2,(H,13,15) |
InChIキー |
SGVPASSCFLRYKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)